2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-pyridin-4-ylethylamino)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-8(11-6-7-12)9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
LQSOFISTTFRYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol typically involves the reaction of pyridine derivatives with ethanolamine. One common method is the reductive amination of 4-pyridinecarboxaldehyde with ethanolamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as distillation or recrystallization to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinecarboxylic acids or aldehydes.
Reduction: Ethanolamine derivatives.
Substitution: Various substituted ethanolamines depending on the reagent used.
Scientific Research Applications
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its effects are mediated through the formation of coordination complexes or by modulating enzyme activity .
Comparison with Similar Compounds
Pyridine-Containing Analogs
- Compound 9 (): 2-(2-(4-(((6-Pyridin-2-yl)pyridazin-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethan-1-ol Structural Differences: Incorporates a pyridazine ring and triazole group linked via a thioether. The extended conjugated system may also increase stability compared to the simpler pyridine derivative .
- Compound 12 (): (±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol Structural Differences: Features both pyrimidine and pyridine rings, with an azido group replacing the amino group. Functional Implications: The azido group enables click chemistry applications, while the pyrimidine ring introduces additional hydrogen-bonding sites. This compound’s reactivity contrasts with the target compound’s primary amine functionality .
Ethanolamine Derivatives with Aromatic Substituents
- YTK-A76 (): 2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol Structural Differences: Replaces the pyridinyl group with a 3,4-bis(benzyloxy)benzyl group. This contrasts with the pyridine ring’s moderate polarity, suggesting divergent pharmacokinetic profiles .
- Compound 7 (): (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate Structural Differences: Contains a longer pentyl chain and ethyl group, with a mandelate counterion. Functional Implications: The extended alkyl chain may improve lipid solubility, while the mandelate ion could influence crystallinity and solubility. Such modifications are critical in drug candidates like hydroxychloroquine precursors .
Heterocyclic and Azido-Functionalized Analogs
- Impurity (): 1-(N,N-diethylamino)-2-(3-indolyl)ethan-1-ol Structural Differences: Substitutes pyridine with an indole ring and diethylamino group.
Reductive Amination ()
- YTK-A76 Synthesis : Utilizes sodium triacetoxyborohydride to reduce imine intermediates, a method applicable to the target compound if a pyridinyl-aldehyde precursor is available .
- HCQ Intermediate (): Employs C-N bond formation between 4,7-dichloroquinoline and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. Similar strategies could be adapted for the target compound by substituting quinoline with pyridine derivatives .
Azide-Alkyne Cycloaddition ()
- Compound 9 and 10 (): Synthesized via copper-catalyzed azide-alkyne click chemistry. The target compound’s amino group could be modified to incorporate azides for analogous applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol, and how can purity and yield be maximized?
- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution. For example, ethyl 2-(pyridin-4-yl)acetate can be reduced using lithium aluminium hydride (LiAlH4) in THF to yield the alcohol intermediate, followed by amine coupling . Continuous flow reactors and catalysts like sodium hydroxide improve yield and scalability by enhancing reaction kinetics and reducing side products . Purity is optimized via column chromatography (e.g., CH2Cl2/CH3OH gradients) and validated by HPLC (>95% purity).
Q. How is the structural conformation of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the pyridine ring (δ 8.5–7.5 ppm for aromatic protons) and ethanolamine backbone (δ 3.6–2.8 ppm for CH2 groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry and hydrogen-bonding networks .
Q. What are the common chemical reactions involving this compound, and what reagents are typically used?
- Methodological Answer : Key reactions include:
- Oxidation : Hydroxyl group oxidation with KMnO4 or CrO3 to ketones.
- Reduction : Amine reduction with Pd/C or NaBH4 to secondary amines.
- Substitution : Halogenation using SOCl2 or PCl3 to replace hydroxyl with halogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 50–80%) for this compound?
- Methodological Answer : Yield variability arises from solvent choice (polar vs. nonpolar), catalyst loading, and reaction time. Systematic Design of Experiments (DoE) can optimize parameters. For instance, using THF over DMF improves LiAlH4 reduction efficiency . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as amine coupling efficiency .
Q. What experimental designs are suitable for studying its biological interactions (e.g., protein binding)?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) to targets like enzymes or receptors. Molecular docking (e.g., AutoDock Vina) predicts π-π stacking between the pyridine ring and aromatic residues (e.g., tyrosine), while mutagenesis validates hydrogen-bonding sites (e.g., with serine or aspartate) .
Q. How does structural modification (e.g., pyridine substitution) alter bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show:
| Analog Modification | Bioactivity Change | Reference |
|---|---|---|
| Pyridine → Piperidine substitution | Reduced receptor affinity | |
| Ethyl → Propyl chain elongation | Enhanced metabolic stability | |
| Electron-withdrawing groups (e.g., -F) on the pyridine ring increase binding potency by 2–3 fold . |
Q. Why are melting/boiling points inconsistently reported, and how can this be addressed?
- Methodological Answer : Polymorphism and hygroscopicity cause variability. Differential Scanning Calorimetry (DSC) under controlled humidity (e.g., 0% RH) standardizes melting points. Thermogravimetric Analysis (TGA) assesses decomposition thresholds (>200°C) .
Q. What computational methods predict its pharmacokinetic (PK) properties?
- Methodological Answer : SwissADME predicts moderate bioavailability (50%) due to LogP ~1.8 and hydrogen-bond donors (2 groups). Molecular Dynamics (MD) simulations (e.g., GROMACS) model blood-brain barrier penetration, showing limited CNS uptake due to polar surface area (>60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
